molecular formula C11H14BrN3O2 B1411581 3-Bromo-2-(piperidin-1-ylamino)nitrobenzene CAS No. 1713160-02-1

3-Bromo-2-(piperidin-1-ylamino)nitrobenzene

Cat. No. B1411581
M. Wt: 300.15 g/mol
InChI Key: UPNCYSOMAVMVGI-UHFFFAOYSA-N
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Description

3-Bromo-2-(piperidin-1-ylamino)nitrobenzene is a complex organic compound. It is a derivative of nitrobenzene, which is an important class of nitrogen derivatives . Nitrobenzene is used in the synthesis of many other organic compounds . The compound 3-Bromo-2-(piperidin-1-ylamino)nitrobenzene can be considered as a substituted benzene derivative .


Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, the synthesis of 1-bromo-3-nitrobenzene involves the use of dibromohydantoin for bromizing nitrobenzene in sulfuric acid . The reaction conditions are mild, and the operation process is safe and feasible . The product has good color and luster and is high in yield and purity . The method is simple in aftertreatment, good in production continuity, and suitable for large-scale production .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various methods. For example, the molecular structures of 3-bromo-2-Hydroxypyridine molecules have been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Nitro compounds, such as nitrobenzene, can undergo various reactions that involve bromine exchange . These reactions include nucleophilic aromatic halogen substitution, electron-transfer substitution, and others . The electrophilic brominating agents include molecular bromine, some inorganic bromine compounds, and organic N-bromo derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in various databases. For instance, ChemSpider provides information like molecular formula, average mass, and mono-isotopic mass .

Safety And Hazards

Safety data sheets provide information about the safety and hazards of similar compounds. For instance, 1-Bromo-2-nitrobenzene is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid getting the compound in eyes, on skin, or on clothing, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

The future directions for such compounds could involve further studies on their synthesis, properties, and potential applications. For instance, multistep synthesis could be explored to create more complex compounds . Additionally, the naming and classification of such compounds could be further refined .

properties

IUPAC Name

N-(2-bromo-6-nitrophenyl)piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c12-9-5-4-6-10(15(16)17)11(9)13-14-7-2-1-3-8-14/h4-6,13H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNCYSOMAVMVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C=CC=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(piperidin-1-ylamino)nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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